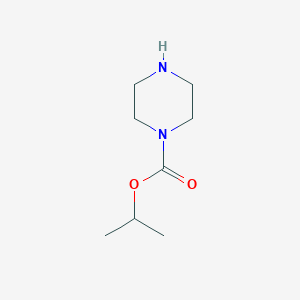

Isopropyl piperazine-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYGUJAHHVIIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Isopropyl Piperazine 1 Carboxylate

Established Synthetic Routes and Optimizations

Established methods for synthesizing Isopropyl piperazine-1-carboxylate rely on fundamental organic reactions, which have been optimized to improve yield, purity, and cost-effectiveness.

The most direct route to this compound involves the formation of a carbamate (B1207046) linkage on one of the nitrogen atoms of the piperazine (B1678402) heterocycle. A significant challenge in piperazine chemistry is achieving selective mono-functionalization, as the two secondary amine groups have similar reactivity, often leading to undesired 1,4-disubstituted byproducts.

A widely used and effective strategy to overcome this is the reaction of piperazine with an appropriate acylating agent, such as isopropyl chloroformate. To control the reaction and favor mono-substitution, the reaction is often performed with piperazine acting as both the reactant and the base to neutralize the hydrochloric acid formed. An alternative and more controlled approach involves the in-situ formation of a piperazin-1-ium (B1237378) cation. mdpi.com This is achieved by reacting equimolar amounts of piperazine and an acid (like hydrochloric or acetic acid), effectively "protecting" one nitrogen atom through protonation. mdpi.communi.cz The remaining free secondary amine of the piperazin-1-ium salt can then react selectively with the electrophile, isopropyl chloroformate, to yield the desired monosubstituted product. mdpi.com This method simplifies the process by avoiding traditional multi-step protection and deprotection sequences. mdpi.comresearchgate.net

The reaction conditions for this carbamate formation can be optimized for solvent, temperature, and base to maximize yield and purity.

Table 1: Representative Conditions for Piperazine Monocarbamoylation

| Reactants | Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Piperazine | Isopropyl Chloroformate | Methanol | Reaction of in-situ formed piperazin-1-ium cation | High yield of monosubstituted product | mdpi.com |

| Piperazine | Carboxylic Acids / 2-chloro-4,6-dimethoxy-1,3,5-triazine | Dichloromethane (B109758) | Room temperature | Good to excellent yields of monoacylated piperazines | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The formation of this compound is fundamentally a C-N cross-coupling reaction. In the most common synthesis, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate.

Beyond this direct approach, the broader field of piperazine chemistry extensively utilizes transition-metal-catalyzed cross-coupling reactions to create more complex derivatives. acs.org For instance, copper-catalyzed cross-coupling of N-Boc-piperazine with aryl iodides has been developed as a convenient method for synthesizing N-aryl piperazine intermediates. researchgate.net While not a direct synthesis of the title compound, these methods highlight the versatility of the piperazine scaffold in coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also paramount in forming C-N bonds between piperazine and various aryl halides, though often requiring the use of a protected piperazine synthon to ensure mono-arylation. acs.orgmdpi.com In some cases, an excess of piperazine can be used to favor the monocoupled product in reactions with aryl halides. acs.org

Novel Synthetic Approaches and Catalytic Methods

Recent advancements have introduced more sophisticated and efficient methods for synthesizing piperazine derivatives, focusing on catalytic and stereoselective approaches.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in heterocycle synthesis. While direct organocatalytic synthesis of this compound is not widely reported, organocatalysts are employed in the synthesis of complex piperazine precursors. For example, cinchona alkaloids have been used as Lewis base catalysts for the efficient α-sulfenylation of substituted piperazine-2,5-diones, which are valuable intermediates for biologically active molecules. nih.gov

Furthermore, organic photoredox catalysis represents a modern approach to constructing diverse piperazine cores. nih.govacs.orgacs.org This method can facilitate the synthesis of C-substituted piperazines from readily available starting materials without the need for pre-functionalized substrates, proceeding through radical cyclization pathways. nih.govacs.orgacs.org Such strategies provide modular access to complex piperazine frameworks that can be further functionalized. acs.orgacs.org

The creation of specific stereoisomers is crucial in medicinal chemistry. The synthesis of chiral derivatives of this compound, such as (R)-tert-butyl 2-isopropylpiperazine-1-carboxylate, demonstrates the application of stereoselective synthesis in this area. glpbio.comchemicalbook.com Achieving stereoselectivity often involves the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. researchgate.net

General strategies for the stereoselective synthesis of piperidine (B6355638) and piperazine derivatives include:

Asymmetric Hydrogenation: Using chiral iridium or rhodium catalysts to hydrogenate substituted pyridinium (B92312) salts or piperidinones can produce enantiopure piperidines. mdpi.com

Asymmetric Mannich Reactions: This classic reaction can be rendered stereoselective to construct the piperidine ring with high enantiomeric and diastereomeric purity. researchgate.net

Decarboxylative Asymmetric Allylic Alkylation: Palladium-catalyzed methods have been developed for the synthesis of chiral gem-disubstituted diazaheterocycles, including piperazine derivatives. caltech.edu

These advanced methods allow for the precise control of stereochemistry, leading to the synthesis of specific, optically active piperazine-based molecules.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from piperazine and isopropyl chloroformate proceeds through a well-understood nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The secondary amine of the piperazine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of isopropyl chloroformate. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, which can be a second molecule of piperazine or another added base, removes the proton from the newly acylated nitrogen atom, yielding the final neutral product, this compound, and a salt (e.g., piperazine hydrochloride).

When a protonated piperazin-1-ium cation is used as the starting material, the mechanism is analogous, with the unprotonated nitrogen atom performing the nucleophilic attack. This pathway enhances chemoselectivity by deactivating the other nitrogen atom towards acylation. Studies involving tandem mass spectrometry (CID) of carbamate anions, including piperazine-1-carboxylate, confirm characteristic fragmentation patterns such as the loss of CO2, which provides insight into the structure and stability of the carbamate moiety. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| Isopropyl chloroformate |

| Piperazine-2,5-dione |

| (R)-tert-butyl 2-isopropylpiperazine-1-carboxylate |

| N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) |

| Isopropyl alcohol |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| Dichloromethane |

| Methanol |

| N-aryl piperazine |

| Aryl Iodide |

| Dimethylformamide (DMF) |

| Copper(I) bromide (CuBr) |

| rac-BINOL |

| Cinchona alkaloids |

| Iridium |

| Rhodium |

| Palladium |

| Pyridinium salts |

| Chloride |

| Hydrochloric acid |

| Acetic acid |

This table provides a reference for the chemical compounds mentioned in the article.

Reaction Kinetics and Thermodynamic Considerations

The synthesis of monosubstituted piperazines like this compound presents a significant challenge due to the similar reactivity of the two secondary amine groups in the parent piperazine molecule. Direct reactions with electrophilic reagents often result in a mixture of 1-substituted, 1,4-disubstituted, and unreacted piperazine, making chemoselectivity a critical issue. muni.cz The development of synthetic protocols, therefore, hinges on carefully controlling the reaction conditions to favor the desired mono-substituted product.

A direct synthesis method involves the reaction of piperazine with isopropyl chloroformate. In one patented procedure, reacting piperazine with isopropyl chloroformate in a molar ratio of approximately 5:1 in dichloromethane at room temperature for 30 minutes yielded this compound (referred to as 1-alkoxycarbonyl-piperazine in the document) in a 69% yield. google.com The use of a large excess of piperazine is a kinetic strategy to increase the probability of the electrophile (isopropyl chloroformate) reacting with an unreacted piperazine molecule rather than the already mono-substituted product.

The kinetics of the reaction between the piperazine amine and an electrophile are fundamental to understanding the reaction outcome. For instance, studies on the reaction of piperazine with carbon dioxide in an aqueous solution have shown that the reaction is first order with respect to both CO2 and piperazine. core.ac.uk This provides a baseline understanding of the reactivity of the piperazine nucleus.

Furthermore, the principles of kinetic versus thermodynamic control are crucial, particularly in related synthetic procedures involving piperazine derivatives. For example, in the lithiation of N-Boc-piperazine (a structural analog), the reaction temperature is carefully controlled at –78 °C. whiterose.ac.uk This low temperature is used to "trap" the kinetically favored product and prevent equilibration to the thermodynamically more stable diastereomer. whiterose.ac.uk While specific thermodynamic data such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the synthesis of this compound are not extensively detailed in the literature, these parameters are theoretically vital for determining the spontaneity and equilibrium position of the reaction. acs.orgresearchgate.net

| Kinetic & Thermodynamic Factors in Piperazine Synthesis | Description | Relevance to this compound |

| Chemoselectivity | Achieving selective reaction at one of two similar reactive sites. | A primary challenge in piperazine chemistry; solved by using protecting groups or controlling reaction conditions to favor mono-substitution. muni.cz |

| Kinetic Control | Reaction conditions (e.g., low temperature, reagent ratios) are manipulated to favor the fastest-forming product. | Using a large excess of piperazine kinetically favors the formation of the mono-substituted product. google.com Low temperatures in analogous syntheses prevent unwanted side reactions. whiterose.ac.uk |

| Reaction Order | The relationship between reactant concentrations and the reaction rate. | The reaction of piperazine with electrophiles is typically first order in each reactant, indicating a direct bimolecular reaction. core.ac.uk |

| Thermodynamic Control | Reaction conditions allow for equilibrium to be reached, favoring the most stable product. | In some complex piperazine syntheses, avoiding conditions that lead to the thermodynamic product is necessary to isolate a specific isomer. whiterose.ac.uk |

Role of Reagents and Solvents in Reaction Outcomes

The choice of reagents and solvents is paramount in directing the synthesis of this compound towards high yield and purity. Each component has a specific function that influences reaction rates, selectivity, and the ease of product isolation.

The reaction of piperazine with isopropyl chloroformate in dichloromethane is a key example where the solvent acts as a medium for the reactants, and the reagent ratio is crucial for the outcome. google.com In other related piperazine syntheses, the addition of a base is common. Bases such as potassium carbonate are employed to deprotonate the piperazine's secondary amine, thereby increasing its nucleophilicity and facilitating the reaction. The polarity of the solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to enhance the nucleophilicity of amines. For purification, solvents like isopropyl alcohol may be used for recrystallization to obtain the pure product. mdpi.com

| Reagent | Role in Synthesis | Example |

| Piperazine | The nucleophilic starting material. | Often used in molar excess to favor mono-substitution over di-substitution. google.com |

| Isopropyl Chloroformate | The electrophilic reagent that introduces the isopropyl carboxylate protecting group. | Reacts with one nitrogen of piperazine to form the target carbamate. google.com |

| Potassium Carbonate | Base | Facilitates the deprotonation of the piperazine nitrogen, increasing its nucleophilicity. |

| Metal Catalysts (e.g., Cu(I), Al(III)) | Catalyst | Can be used in certain piperazine substitution reactions to enhance reaction efficiency. muni.cz |

| Solvent | Role in Synthesis | Example of Use |

| Dichloromethane (CH₂Cl₂) | Reaction Solvent | Used as the medium for the reaction between piperazine and isopropyl chloroformate. google.com |

| Dimethylformamide (DMF) | Reaction Solvent | A polar aprotic solvent that can enhance the nucleophilicity of piperazine. |

| Dimethyl Sulfoxide (DMSO) | Reaction Solvent | A polar aprotic solvent that can enhance the nucleophilicity of piperazine. |

| Diethyl ether (Et₂O) | Reaction Solvent | Used in the synthesis of related N-protected piperazine derivatives. whiterose.ac.ukamazonaws.com |

| Isopropyl Alcohol | Purification Solvent | Can be used for the recrystallization and purification of the final product. mdpi.com |

Application As a Key Intermediate in Complex Molecule Synthesis

Role in Heterocyclic Compound Synthesis

The versatility of the piperazine (B1678402) nucleus makes it a privileged scaffold in the design of new chemical entities. Isopropyl piperazine-1-carboxylate provides a convenient entry point for incorporating this important heterocyclic motif.

Precursor in Piperazine-Containing Scaffolds

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts favorable physicochemical properties such as improved water solubility and bioavailability to drug candidates. mdpi.comencyclopedia.pub Statistically, piperazine is the third most common nitrogen-containing heterocycle found in pharmaceuticals. mdpi.comresearchgate.net this compound is a key precursor for creating more complex piperazine-containing scaffolds. The isopropyl carboxylate group functions as a protecting group for one of the nitrogen atoms, enabling chemists to perform reactions selectively on the other, free nitrogen atom. This allows for the controlled, stepwise construction of disubstituted piperazine derivatives, which are central to a vast number of biologically active compounds. researchgate.net Once the desired modification is achieved, the protecting group can be removed to allow for further functionalization if needed.

Integration into Diverse Ring Systems

The utility of this compound extends to its role in building larger, multi-cyclic systems. The unprotected nitrogen atom can act as a nucleophile, reacting with various electrophiles to link the piperazine ring to other cyclic structures. This strategy is frequently employed to synthesize molecules where the piperazine unit serves as a linker or a core component of a larger assembly. For instance, it can be integrated into polycyclic structures by reacting it with compounds containing multiple reactive sites, leading to the formation of bridged or fused ring systems. nih.gov This integration is fundamental in creating compounds with specific three-dimensional shapes designed to interact with biological targets. rsc.org

Contribution to Medicinal Chemistry Target Molecule Development

In medicinal chemistry, this compound is a frequently used intermediate for the development of novel therapeutic agents targeting a range of diseases.

Synthesis of Oxazolidinone Class Compounds

Oxazolidinones are an important class of synthetic antibacterial agents effective against various Gram-positive bacteria. sdiarticle5.comnih.gov The synthesis of advanced oxazolidinone antibiotics, such as Linezolid and Eperezolid, often involves the incorporation of a piperazine ring to enhance their pharmacological properties. nih.gov this compound serves as a key building block in the synthesis of piperazinyl oxazolidinones. In a typical synthetic route, the nucleophilic nitrogen of this compound is reacted with a suitable oxazolidinone precursor. This approach has been successfully used to prepare series of piperazinyl oxazolidinones where the distal nitrogen of the piperazine ring is substituted with other heteroaromatic rings, such as pyridine (B92270) or pyridazine, to optimize antibacterial potency. nih.gov

| Compound Class | Precursor | Therapeutic Target/Application |

| Piperazinyl Oxazolidinones | This compound | Antibacterial agents (especially against Gram-positive bacteria) |

| H3 Receptor Ligands | This compound | Neurological disorders (e.g., Alzheimer's disease, ADHD) |

| N-Heterocyclic Carboxamides | This compound | Antimycobacterial, Antifungal agents |

Utility in Receptor Ligand Research, e.g., H3 Receptors

The histamine (B1213489) H3 receptor (H3R) is a G-protein-coupled receptor that acts as a neuromodulator in the central nervous system, making it a significant target for the treatment of neurological disorders like Alzheimer's disease and ADHD. nih.gov Many potent and selective H3R ligands incorporate a piperazine moiety as a central scaffold. nih.gov this compound is a valuable starting material for creating libraries of these ligands. The synthesis often involves acylating, alkylating, or performing a reductive amination on the unprotected nitrogen, followed by deprotection and further modification of the newly freed nitrogen atom. This modular approach allows researchers to systematically explore the structure-activity relationships (SAR) of different substituents on the piperazine ring to achieve high affinity and selectivity for the H3 receptor. nih.govnih.gov

Diversification Strategies from the this compound Core

This compound serves as a valuable scaffold in synthetic chemistry, primarily due to the presence of a reactive secondary amine within the piperazine ring. The isopropyl carbamate (B1207046) group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. This mono-protection strategy is fundamental to its application as an intermediate, enabling chemists to introduce a wide array of substituents and build molecular complexity in a controlled manner. The diversification of this core structure typically involves reactions targeting the secondary amine, transforming it into a tertiary amine with novel functionalities.

Key diversification strategies include N-alkylation, N-arylation, and acylation, among others. These transformations are crucial in medicinal chemistry and materials science for creating libraries of compounds for screening and developing new molecules with desired properties. For instance, the synthesis of various piperazine-1-carboxamidine derivatives has been explored to develop compounds with specific biological activities. nih.gov

Research into the synthesis of related piperazine structures highlights common and effective methods for diversification. Palladium-catalyzed reactions, for example, provide an efficient route to biologically significant arylpiperazines. organic-chemistry.org Furthermore, patented processes describe the general synthesis of piperazine-substituted aliphatic carboxylates by reacting a piperazine compound with an aliphatic ester carrying a leaving group in the presence of a base. google.com This method allows for the attachment of various ester-containing side chains to the piperazine nitrogen.

A summary of common diversification reactions is presented in the table below.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Significance |

| N-Alkylation | Alkyl halides (R-X), Base | Tertiary Amine (N-R) | Introduces simple or complex alkyl chains. |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine (N-CH₂R / N-CHR'R) | Forms alkylated products from carbonyl compounds. |

| N-Arylation | Aryl halide (Ar-X), Palladium Catalyst, Base (e.g., Buchwald-Hartwig Amination) | Tertiary Amine (N-Ar) | Creates N-arylpiperazines, a common motif in pharmaceuticals. |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide (N-COR) | Introduces amide functionality, modulating electronic properties and hydrogen bonding capability. |

| Carboxamidine Formation | Guanidinylating Agent | Carboxamidine | Leads to derivatives with potential applications as antifungal agents. nih.gov |

These strategies underscore the versatility of the this compound core as a building block for more complex molecules, enabling the systematic exploration of chemical space around the piperazine scaffold.

Derivatives and Structural Analogues of Isopropyl Piperazine 1 Carboxylate

Synthetic Strategies for Analogues and Homologues

The synthesis of analogues and homologues of isopropyl piperazine-1-carboxylate relies on well-established and innovative chemical reactions. These strategies primarily target the nitrogen atoms of the piperazine (B1678402) core, allowing for the introduction of a wide range of substituents. The choice of synthetic route is often dictated by the desired functionality and the required complexity of the final molecule.

The synthesis of N-alkyl piperazine derivatives is a fundamental aspect of modifying the piperazine scaffold. Common methods to achieve N-alkylation include nucleophilic substitution and reductive amination. thieme-connect.com

Nucleophilic Substitution: This classic method involves reacting a piperazine precursor, often with one nitrogen protected by a group like tert-butoxycarbonyl (Boc), with an alkyl halide (e.g., chloride or bromide). thieme-connect.com For instance, the secondary amine of a protected piperazine can be treated with an alkyl bromide in the presence of a base to yield the N-alkylated product. Current time information in Bangalore, IN. This approach is foundational for creating derivatives with varied chain lengths, such as methyl, ethyl, and butyl.

Reductive Amination: This powerful technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). thieme-connect.comCurrent time information in Bangalore, IN. This method is highly versatile; for example, reacting a deprotected piperazine with formaldehyde, acetaldehyde, or acetone (B3395972) can furnish the corresponding N-methyl, N-ethyl, or N-isopropyl derivatives, respectively. Current time information in Bangalore, IN.

The tert-butyl piperazine-1-carboxylate, a close homologue of the isopropyl variant, is a particularly common building block in medicinal chemistry. tandfonline.com Its synthesis and use in nucleophilic aromatic substitution reactions, followed by deprotection, are standard procedures for incorporating the piperazine moiety into larger molecules. tandfonline.com

| Derivative Type | Synthetic Method | Reagents/Conditions | Reference |

| N-Alkyl (general) | Nucleophilic Substitution | Alkyl Halides (chlorides, bromides) | thieme-connect.com |

| N-Alkyl (general) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | thieme-connect.com |

| Propyl Piperazine | Alkylation | Alkyl Bromide, DIPEA, MeCN | Current time information in Bangalore, IN. |

| Methyl, Ethyl, Isopropyl | Reductive Amination | Formaldehyde, Acetaldehyde, Acetone | Current time information in Bangalore, IN. |

| Allyl/Cinnamyl-Acyl | Acylation | Allyl/Cinnamyl Piperazine, Acyl Chlorides | acs.org |

Beyond simple alkyl groups, a vast range of more complex substituents can be attached to the piperazine nitrogen, leading to analogues with significantly different properties.

N-Aryl Derivatives: The formation of a bond between a piperazine nitrogen and an aromatic ring is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using a palladium catalyst) and the Ullmann-Goldberg reaction (using a copper catalyst) are prominent methods for this transformation. thieme-connect.com Aromatic nucleophilic substitution (SNAr) is also a viable route, particularly when the aromatic ring is electron-deficient. thieme-connect.com

Heterocyclic Analogues: The piperazine ring can be appended to various heterocyclic systems. For example, substituted piperazines can react with dichloro-2,7-naphthyridines in refluxing ethanol, resulting in the regioselective substitution of one chlorine atom to form 5-piperazino-2,7-naphthyridine derivatives. researchgate.net

Functionalized Analogues: The synthesis of drugs like Sotorasib and Adagrasib involves the use of piperazine rings with specific C-substituents, such as methyl or cyanomethyl groups. thieme-connect.com The synthesis of these complex analogues often requires multi-step sequences starting from commercially available or specially prepared chiral building blocks, such as tert-butyl (S)-3-methylpiperazine-1-carboxylate. thieme-connect.com

| Analogue Type | Synthetic Method | Key Reaction / Reagents | Reference |

| N-Aryl | Buchwald-Hartwig Coupling | Pd-catalyst, Aryl Halide | thieme-connect.com |

| N-Aryl | Ullmann-Goldberg Reaction | Cu-catalyst, Aryl Halide | thieme-connect.com |

| N-Aryl | Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient Arene | thieme-connect.com |

| Naphthyridine Derivatives | Nucleophilic Substitution | Dichloro-2,7-naphthyridine, EtOH | researchgate.net |

| C-Substituted (e.g., for Sotorasib) | Multi-step Synthesis | t-butyl (S)-3-methylpiperazine-1-carboxylate | thieme-connect.com |

Influence of Structural Modifications on Synthetic Utility and Reactivity

Structural modifications to the piperazine ring, including the nature of the substituents on the nitrogen atoms, profoundly influence the molecule's reactivity and utility in synthesis.

Furthermore, the incorporation of a piperazine moiety into a molecule can enhance desirable physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, which can improve water solubility, oral bioavailability, and absorption characteristics. tandfonline.com The structural modifications also serve as a tool to conduct structure-activity relationship (SAR) studies. Research has shown that in certain series of compounds, the activity is sensitive to the size and nature of the substituent on the piperazine nitrogen; for instance, activity may decrease as the substituent gets larger. tandfonline.com In other cases, a variety of alkyl, acyl, or sulfonyl groups on the piperazine nitrogen made no significant difference in the biological activity of a series of acaricides. researchgate.net

Regioselective and Stereoselective Synthesis of Novel Derivatives

Achieving control over the regiochemistry and stereochemistry is a critical challenge and a key focus in the synthesis of complex piperazine derivatives.

Regioselectivity: This refers to controlling which position of the molecule reacts. In piperazine chemistry, this is often a question of which of the two nitrogen atoms reacts, or which carbon atom is functionalized.

N-Substitution: In a differentially protected piperazine, the less hindered or more nucleophilic nitrogen can be targeted.

C-H Functionalization: Site-selective C-H alkylation of piperazine substrates can be achieved using organic photoredox catalysis. The regioselectivity is governed by the electronic properties of the nitrogen protecting groups and can be fine-tuned by adjusting the reaction temperature. bohrium.com

Substitution on Appended Rings: The reaction of N-methylpiperazine with 2,4-dichloropyrimidine (B19661) has been shown to be highly regioselective, favoring nucleophilic attack and substitution at the C-4 position of the pyrimidine (B1678525) ring. uaeu.ac.ae Similarly, KF-Al₂O₃ mediated S-alkylation of a 5-thio-substituted tetrazole with a chloropropyl-piperazine derivative proceeds regioselectively to form the C-S bond. acgpubs.orgresearchgate.net

Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms, which is crucial for biologically active molecules.

From Chiral Precursors: A common strategy is to start with an enantiomerically pure building block derived from the chiral pool, such as an amino acid. nih.govgoogle.com For example, optically active 2,6-disubstituted piperazines can be prepared via the diastereoselective alkylation of a lactam derived from (R)-(-)-phenylglycinol. researchgate.net

Asymmetric Catalysis: Modern methods employ chiral catalysts to induce stereoselectivity. This includes the Ir-catalyzed asymmetric hydrogenation of pyrazines (which are precursors to piperazines) to give chiral products with high enantiomeric excess. acs.org Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones is another advanced method to create highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov

Stereospecific Reactions: A one-pot, three-component reaction has been developed that uses an Sₙ2-type ring-opening of a chiral N-activated aziridine, followed by a palladium-catalyzed annulation, to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org Another approach involves the visible light-mediated epimerization of less stable piperazine stereoisomers into their more thermodynamically stable counterparts, providing access to different diastereomers from a single synthetic route. nih.gov

Analytical and Spectroscopic Methodologies in Research on Isopropyl Piperazine 1 Carboxylate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level investigation of Isopropyl piperazine-1-carboxylate, providing definitive evidence of its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. High-field NMR instruments, such as 400 MHz and 500 MHz spectrometers, are commonly employed to provide detailed ¹H and ¹³C spectra. google.comias.ac.in Analysis is typically conducted by dissolving the compound in deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ias.ac.in

The resulting ¹H NMR spectrum is used to verify the presence and connectivity of the key functional groups. It would confirm the signals corresponding to the protons of the isopropyl group and the distinct protons of the piperazine (B1678402) ring. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. ias.ac.in In related research, chemical shifts (δ) are reported in parts per million (ppm) with multiplicities designated as singlet (s), multiplet (m), and triplet (t), which is standard practice for reporting such data. google.com

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which serve as a fingerprint of the molecule's structure. google.comias.ac.in High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. ias.ac.in Various types of mass spectrometers, including quadrupole and sector instruments like the VG 70-250 SE, are utilized in these analyses. google.com The data obtained, typically the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺, is a critical checkpoint in the verification of the synthesized compound. google.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. In synthetic procedures, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress before the final product is purified and analyzed by HPLC. google.comias.ac.in Purification of the final compound frequently involves methods like flash chromatography or preparative HPLC. google.com

When this compound is synthesized as a single enantiomer, determining its enantiomeric purity is crucial. This is accomplished using chiral chromatography, a specialized form of HPLC. google.comias.ac.in Research has detailed specific methods for this analysis, employing a dedicated chiral HPLC system to separate the enantiomers. ias.ac.in The conditions for such an analysis have been explicitly documented, providing a clear protocol for quality control. ias.ac.in

| Parameter | Specification |

|---|---|

| HPLC System | SHIMADZU LC-2010 CHT |

| Column | CHIRALPACK IA |

| Particle Size | 5 µm |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Ethanol: n-Hexane (20:80) |

| Flow Rate | 1 mL/min |

| Oven Temperature | 25 °C |

Optical Rotation Measurements for Stereochemical Characterization

For chiral, non-racemic samples of this compound, measuring the optical rotation is a fundamental method for stereochemical characterization. google.comias.ac.in This technique measures the angle to which the compound rotates plane-polarized light. The specific rotation is a characteristic property of a chiral molecule. In relevant studies, an Autopol IV polarimeter has been used to perform these specific optical rotation measurements, confirming the stereochemical identity of the synthesized compound. ias.ac.in

General Purification Techniques and Methodologies for this compound

The purification of this compound, a crucial step to ensure high purity for research and synthesis applications, employs several standard laboratory techniques. The choice of method is often dictated by the nature of the impurities present, the scale of the purification, and the desired final purity. Common methodologies include recrystallization, distillation, and various forms of chromatography. These techniques can be used individually or in combination to achieve the desired level of purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For piperazine derivatives, various solvents have been utilized. For instance, monosubstituted piperazine hydrochlorides have been successfully recrystallized from isopropyl alcohol, sometimes with the addition of charcoal to remove colored impurities. mdpi.comsemanticscholar.org In other cases, solvent systems like ether-hexane and toluene-hexane have been employed for the recrystallization of piperazine-1-carboxylic acid esters. google.com For this compound, a systematic approach to solvent screening would likely involve testing solvents such as isopropyl alcohol, ethanol, ethyl acetate, and hexane, or mixtures thereof, to find the optimal conditions for crystallization and impurity removal. The process typically involves filtering the cold solution to isolate the purified crystals, which are then washed with a small amount of cold solvent and dried.

Distillation

Distillation is a primary method for purifying liquids and low-melting solids based on differences in their boiling points. For piperazine compounds, distillation can be an effective technique, particularly for removing non-volatile impurities or separating mixtures of similar compounds. clockss.org The process involves heating the liquid to its boiling point, collecting the vapor, and then condensing it back into a liquid form, leaving behind less volatile impurities.

Chromatographic Methods

Chromatography encompasses a range of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile and commonly used method for the purification of small to moderate quantities of compounds. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column to elute the components of the mixture at different rates. For piperazine derivatives, column chromatography is frequently employed. mdpi.com For instance, a derivative was purified using column chromatography on silica gel with a mobile phase gradient of dichloromethane (B109758) and methanol. doi.org Another example details the use of an alumina-packed column with an ether-hexane eluent for a piperazine-1-carboxylic acid ester. google.com The choice of eluent system for this compound would be determined through preliminary analysis, such as thin-layer chromatography (TLC), to achieve optimal separation.

Solid-Phase Extraction (SPE): SPE is a form of chromatography used for sample preparation and purification. It operates on the same principles as column chromatography but is often used for more rapid purification or for the removal of specific types of impurities. While not detailed for this compound specifically, SPE has been used for the purification of piperazine residues from various matrices. google.com

The following table summarizes the general purification techniques applicable to this compound based on methods used for similar piperazine derivatives.

| Purification Technique | General Methodology | Typical Solvents/Phases | Applicable Impurities | References |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. | Isopropyl alcohol, Ethanol, Ethyl acetate, Hexane, Toluene | Soluble impurities, colored by-products (with charcoal) | mdpi.comsemanticscholar.orggoogle.com |

| Distillation | Heating the liquid to its boiling point and condensing the vapor. Often performed under reduced pressure. | Not applicable | Non-volatile impurities, solvents with different boiling points | google.comclockss.org |

| Column Chromatography | Separating components by passing a solution through a solid adsorbent packed in a column. | Stationary Phase: Silica gel, AluminaMobile Phase: Dichloromethane/Methanol, Ether/Hexane | Structurally similar by-products, reaction intermediates | google.commdpi.comdoi.org |

Theoretical and Computational Studies of Isopropyl Piperazine 1 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For isopropyl piperazine-1-carboxylate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G), would be employed to optimize the molecule's geometry and calculate its electronic properties. dergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In piperazine (B1678402) derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms, while the LUMO is distributed over the molecule. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. dergipark.org.tr A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electronegative regions, such as the oxygen atoms of the carboxylate group and the nitrogen atoms of the piperazine ring, as sites susceptible to electrophilic attack. Conversely, electropositive regions, primarily around the hydrogen atoms, would indicate sites for nucleophilic interaction. dergipark.org.tr

| Computational Method | Properties Investigated | General Findings for Piperazine Derivatives |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, MEP, global reactivity descriptors. | HOMO is often localized on nitrogen atoms; the HOMO-LUMO gap indicates reactivity; MEP maps identify electrophilic and nucleophilic sites. dergipark.org.tr |

| NMR Spectroscopy Calculations | Prediction of 1H and 13C NMR chemical shifts. | Calculated shifts for piperazine ring protons and carbons generally show good correlation with experimental data. dergipark.org.tr |

Molecular Modeling and Docking Simulations for Intermediate Applications

As a chemical intermediate, this compound can be a building block for more complex, often biologically active, molecules. Molecular modeling and docking simulations are instrumental in predicting how derivatives of this compound might interact with biological targets, such as enzymes or receptors.

Docking studies involve placing a ligand (a molecule derived from this compound) into the binding site of a target protein to predict its binding orientation, affinity, and interaction patterns. This is a common practice in drug discovery and design. For instance, various piperazine derivatives have been docked into the active sites of targets like GABAA receptors, 5-HT1A receptors, and DNA gyrase to rationalize their biological activities. sci-hub.seresearchgate.net

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and optimizing the geometry of the ligand using computational methods.

Docking Simulation: Using software to explore possible binding modes of the ligand within the receptor's active site.

Analysis of Results: Evaluating the predicted binding poses based on scoring functions and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

For a hypothetical derivative of this compound, docking could reveal crucial interactions involving the piperazine nitrogen or the isopropyl group, guiding the synthesis of more potent and selective compounds. sci-hub.senih.gov

| Simulation Type | Objective | Key Outputs |

| Molecular Docking | Predict the preferred binding mode of a ligand to a biological target. | Binding affinity scores, interaction types (hydrogen bonds, etc.), visualization of the ligand-receptor complex. sci-hub.semdpi.comnih.gov |

| Molecular Dynamics | Simulate the movement of the ligand-receptor complex over time. | Stability of binding, conformational changes, detailed energetic analysis of the interaction. semanticscholar.org |

Conformational Analysis and Stereochemical Predictions via Computational Methods

The three-dimensional shape (conformation) of this compound is critical to its properties and reactivity. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky isopropyl carboxylate group at the N1 position can influence the conformational equilibrium.

In the case of this compound, computational analysis would likely predict a preference for the chair conformation with the large N-isopropyl carboxylate group in the equatorial position to minimize steric hindrance. The orientation of the isopropyl group itself would also be a subject of this analysis. These predictions are vital for understanding how the molecule might interact with other reactants or fit into a constrained environment like an enzyme's active site. nih.gov

Reaction Pathway Analysis using Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential reaction pathways for a molecule, identifying transition states, and calculating activation energies. This is particularly relevant for understanding the synthesis and subsequent reactions of this compound.

For example, the formation of the carbamate (B1207046) itself involves the reaction of piperazine with a suitable isopropyl chloroformate or a related reagent. Computational studies on the reaction of piperazine with CO2 to form carbamates have elucidated the stepwise mechanisms and the dominant reactive pathways. acs.orgacs.org These studies show that the reaction proceeds through the formation of a piperazine monocarbamic acid. acs.org

Similarly, the subsequent reactions of this compound, such as its use in amide bond formation or as a precursor in multi-step syntheses, can be modeled. By calculating the energy profiles of different potential routes, chemists can predict the most likely reaction products and optimize reaction conditions to favor a desired outcome. For instance, the mechanism for the reductive cyclization of dioximes to form piperazine rings has been detailed through computational analysis, highlighting key intermediates and transition states. mdpi.com

| Type of Analysis | Information Gained | Relevance to this compound |

| Transition State Search | Identification of the highest energy point along a reaction coordinate. | Understanding the energy barrier for a reaction, and thus its likely rate. |

| Reaction Coordinate Mapping | Calculation of the energy profile as reactants are converted to products. | Visualization of the entire reaction mechanism, including intermediates and transition states. acs.orgnih.gov |

| Kinetic Modeling | Prediction of reaction rates based on calculated activation energies. | Optimizing synthesis conditions and predicting product distributions. acs.orgnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing isopropyl piperazine-1-carboxylate derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or iridium-catalyzed amination. For example, allylic acetates react with benzyl piperazine-1-carboxylate in DMF at 50°C to yield enantiomerically enriched products. Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is used for purification, with yields ranging from 64% to 91% depending on substituents . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. TLC (Rf values) and NMR monitoring are critical for tracking reaction progress.

Q. How are spectroscopic and chromatographic methods applied to characterize this compound derivatives?

Key characterization techniques include:

- 1H/13C NMR : Assigning chemical shifts to confirm regioselectivity and stereochemistry (e.g., δ ~3.5–4.0 ppm for piperazine protons) .

- HRMS (ESI) : Validating molecular weight with <5 ppm error .

- SFC (Supercritical Fluid Chromatography) : Determining enantiomeric excess (e.g., 93–94% ee) using chiral stationary phases .

- FTIR : Identifying carbonyl stretches (~1700 cm⁻¹) and amine vibrations .

Q. What safety protocols are essential when handling piperazine derivatives in laboratory settings?

Piperazine derivatives require precautions against skin/eye irritation and inhalation hazards. Use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Emergency procedures include immediate rinsing for eye/skin exposure and avoiding water-reactive reagents (e.g., LiAlH₄) during reductions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts are effective?

Iridium catalysts enable enantioselective amination of allylic acetates with >90% ee. For example, [Ir(cod)Cl]₂ with chiral phosphoramidite ligands induces axial chirality in alkyl-substituted piperazines. Reaction optimization involves tuning ligand stereoelectronics and solvent polarity (DMF or THF) to enhance selectivity. SFC and polarimetry ([α]D values) validate enantiopurity .

Q. What computational and crystallographic methods are used to resolve structural ambiguities in piperazine derivatives?

- X-ray Diffraction : Single-crystal analysis (e.g., SHELX/WinGX software) determines bond lengths, angles, and torsion angles. For tert-butyl analogs, C=O bond lengths are ~1.22 Å, and piperazine rings adopt chair conformations .

- DFT Calculations : B3LYP/6-31G(d) models predict molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO-LUMO gaps), which correlate with reactivity and stability .

Q. How do researchers address contradictions in reported yields or stereochemical outcomes for similar piperazine derivatives?

Discrepancies arise from variations in catalyst loading, solvent purity, or chromatographic resolution. For example, ee values of 93% vs. 94% in similar reactions may reflect minor ligand batch differences. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and standardized column chromatography gradients .

Q. What strategies improve the purity of this compound derivatives during scale-up?

Advanced purification techniques include:

Q. How is the pharmacological activity of this compound derivatives (e.g., AAK1 inhibition) evaluated in vitro?

LP-935509, a derivative, is tested via:

- Kinase Assays : Measuring IC₅₀ values against AAK1 using ATP-competitive ELISA.

- Cell-Based Models : Assessing neuropathic pain pathways in dorsal root ganglia (DRG) neurons.

- Metabolic Stability : Liver microsome studies (e.g., t½ in human hepatocytes) guide lead optimization .

Methodological Notes

- Contradiction Management : Compare NMR data across studies to identify solvent-induced shift variations (e.g., CDCl₃ vs. DMSO-d6) .

- Software Tools : Use SHELXL for refinement and Mercury for crystal packing analysis .

- Data Validation : Cross-reference HRMS with theoretical m/z values and confirm stereochemistry via NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.